molecular formula C14H23OPS2 B13744471 S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate CAS No. 329-21-5

S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate

Cat. No.: B13744471
CAS No.: 329-21-5
M. Wt: 302.4 g/mol
InChI Key: MRARSQDSGPVQSI-UHFFFAOYSA-N
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Description

S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate: is an organophosphorus compound characterized by the presence of a phosphonodithioate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate typically involves the reaction of p-tert-butylphenol with ethyl phosphonodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonothioate or phosphonate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphonothioate or phosphonate derivatives.

    Substitution: Various substituted phosphonodithioates.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters.

Biology: In biological research, it is used to study enzyme inhibition and as a probe for understanding biochemical pathways involving phosphorus-containing compounds.

Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate involves its interaction with biological molecules, particularly enzymes. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as a pesticide, where it inhibits key enzymes in pests.

Comparison with Similar Compounds

Uniqueness: S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is unique due to its specific phosphonodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

CAS No.

329-21-5

Molecular Formula

C14H23OPS2

Molecular Weight

302.4 g/mol

IUPAC Name

(4-tert-butylphenyl)sulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H23OPS2/c1-6-15-16(17,7-2)18-13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

MRARSQDSGPVQSI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)SC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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